

An In-depth Technical Guide to 2-Methyldodecane (CAS: 1560-97-0)

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Compound of Interest

Compound Name: 2-Methyldodecane

Cat. No.: B072444

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane, an isomer of tridecane, is a branched-chain alkane with the chemical formula $C_{13}H_{28}$.^[1] As a saturated hydrocarbon, it is a non-polar compound characterized by its low reactivity, making it a stable component and intermediate in various chemical processes. Its branched structure imparts distinct physical properties compared to its linear counterpart, n-tridecane, such as a lower melting point and altered viscosity. This guide provides a comprehensive overview of the technical data and experimental protocols related to **2-methyldodecane**, intended to support its application in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-methyldodecane** are summarized in the tables below. This data is essential for its handling, application in synthesis, and analytical characterization.

General and Physical Properties

Property	Value	Source
CAS Number	1560-97-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₂₈	[1] [2] [4] [5] [6]
Molar Mass	184.36 g/mol	[2]
Appearance	Liquid	[2]
Density	0.754 g/cm ³ (at 20 °C)	[1]
Boiling Point	227.0 to 228.0 °C (at 760 mm Hg)	[7]
Melting Point	-26 °C	
Flash Point	70.6 °C	
Water Solubility	Insoluble (0.03173 mg/L at 25 °C, est.)	[7]
Solubility in Organic Solvents	Soluble in alcohol and other non-polar organic solvents. [7] [8] [9]	
logP (o/w)	7.175 (est)	[7]
Vapor Pressure	0.115 mmHg (at 25 °C, est.)	[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-methyldodecane**.

Spectrum Type	Key Features
^1H NMR	Predicted signals include a doublet for the terminal methyl protons, a multiplet for the methine proton, a triplet for the other terminal methyl group, and overlapping multiplets for the methylene protons of the long alkyl chain.
^{13}C NMR	A spectrum is available on PubChem, which would show distinct signals for the different carbon environments in the molecule. [2]
Mass Spectrometry (GC-MS)	The NIST library indicates major peaks (m/z) at 43, 57, and 71. [2] The full spectrum is available in the NIST database. [3] [4] [5] [10]
Infrared (IR) Spectroscopy	As a saturated alkane, the IR spectrum is expected to show strong C-H stretching vibrations between 2845 and 2975 cm^{-1} , and C-H bending vibrations for $-\text{CH}_2$, $-\text{CH}_3$, and $-\text{CH}-$ groups around 1480-1440 cm^{-1} and 1385-1370 cm^{-1} . [11] A vapor phase IR spectrum is available on SpectraBase. [2]

Synthesis of 2-Methyldodecane

2-Methyldodecane can be synthesized through various routes, including the reaction of 1-bromodecane with diisopropyl zinc or the reaction of 1-dodecene with trimethylaluminium.[\[1\]](#) A common and versatile laboratory method involves the Grignard reaction.

Experimental Protocol: Grignard Synthesis of 2-Methyldodecane

This protocol details the synthesis of **2-methyldodecane** via the reaction of a decylmagnesium bromide (a Grignard reagent) with 2-bromopropane.

Materials:

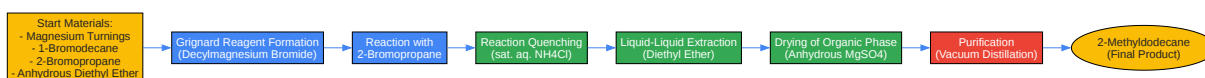
- Magnesium turnings
- Anhydrous diethyl ether
- 1-Bromodecane
- 2-Bromopropane
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be flame-dried under an inert atmosphere to exclude moisture.
 - Place magnesium turnings in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - In the dropping funnel, prepare a solution of 1-bromodecane in anhydrous diethyl ether.
 - Add a small portion of the 1-bromodecane solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by warming and a cloudy appearance), add a small crystal of iodine.
 - Once the reaction starts, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of decylmagnesium bromide.
- Reaction with 2-Bromopropane:
 - Cool the Grignard solution to 0 °C using an ice bath.
 - Add a solution of 2-bromopropane in anhydrous diethyl ether to the dropping funnel.
 - Add the 2-bromopropane solution dropwise to the stirred Grignard reagent.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation to yield pure **2-methyldodecane**.

Synthesis and Purification Workflow



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A flowchart illustrating the synthesis and purification of **2-methyldodecane** via a Grignard reaction.

Applications and Biological Relevance

Industrial and Research Applications

As a branched-chain alkane, **2-methyldodecane** can be used as a chemical intermediate in the synthesis of other organic compounds.^[12] Its properties make it a potential component in specialized lubricants and fuels. In a research context, it can serve as a non-polar solvent or as a reference compound in analytical techniques such as gas chromatography.

Relevance in Drug Development and Biological Systems

Currently, there is limited specific information on the direct application of **2-methyldodecane** in drug development. However, branched-chain hydrocarbons are of interest in medicinal chemistry for their ability to influence the lipophilicity and conformational properties of molecules. The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity of a compound, is a well-documented phenomenon in drug design.

2-Methyldodecane has been identified as a volatile organic compound in some plants, such as St. John's Wort (*Hypericum perforatum*).^[2] Its biological role in these organisms is not yet fully understood.

Safety and Toxicology

There is limited toxicological data available for **2-methyldodecane**. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. It is a combustible liquid and should be stored away from ignition sources. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Methyldodecane is a branched-chain alkane with well-defined physicochemical properties. While its direct applications in drug development are not extensively documented, its synthesis via established methods like the Grignard reaction is straightforward, making it accessible for research purposes. The data and protocols presented in this guide provide a solid foundation

for scientists and researchers working with this compound. Further investigation into its biological activities and potential as a scaffold or intermediate in medicinal chemistry could reveal new applications.

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